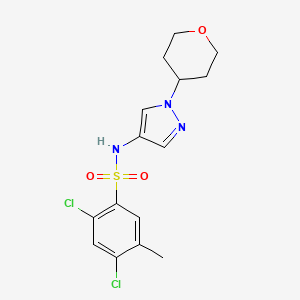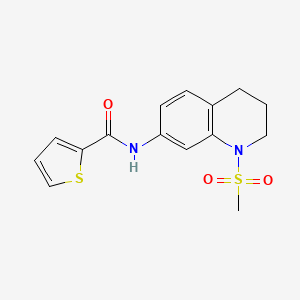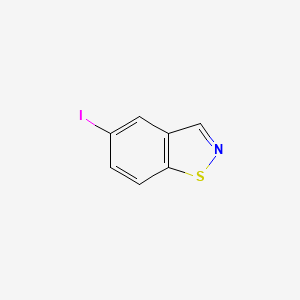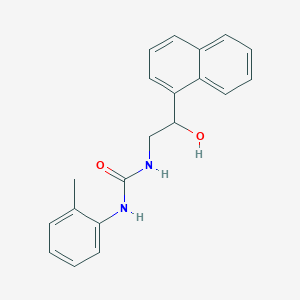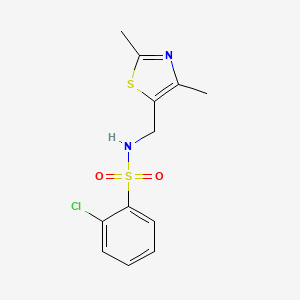
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been widely used in scientific research. CMBS is a sulfonamide derivative that has a thiazole ring and a chloro group attached to a benzene ring. This compound has been used in various studies due to its ability to modify proteins and enzymes.
Scientific Research Applications
DNA Interaction and Anticancer Activity
The study of mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, has shown significant insights into their interaction with DNA and anticancer activities. The research highlighted the role of the N-sulfonamide derivative in determining the type of interaction with DNA, showcasing the potential of these complexes in DNA cleavage and apoptosis induction in tumor cells. This indicates a promising avenue for the development of novel anticancer agents leveraging the structural properties of benzenesulfonamide derivatives (González-Álvarez et al., 2013).
Photodynamic Therapy Applications
The incorporation of benzenesulfonamide derivatives into zinc phthalocyanine compounds, as explored in a study, enhances the singlet oxygen quantum yield, making them potent candidates for photodynamic therapy. This innovative approach underlines the potential of benzenesulfonamide derivatives in enhancing the efficacy of photosensitizers used in the treatment of cancer, showcasing the versatility and applicability of these compounds in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Occurrence and Exposure Assessment
Research into the environmental occurrence of benzenesulfonamide derivatives, including their presence in outdoor air particulate matter, has provided valuable insights into human exposure and potential health risks. This research emphasizes the need for continued monitoring and assessment of these compounds in various environmental matrices to better understand their distribution, persistence, and impact on public health (Maceira, Marcé, & Borrull, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have shown antibacterial activity in conjunction with cell-penetrating peptides .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antimicrobial, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH levels. The compound selectively inhibits CA IX, making it a potential antiproliferative agent against cancer cells . Additionally, it interacts with other enzymes and proteins, such as carbonic anhydrase II (CA II), but with lower affinity, highlighting its selectivity for CA IX .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, the compound exhibits significant antiproliferative activity. It induces apoptosis in these cells, leading to cell death and reduced tumor growth . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective inhibition of CA IX. This inhibition disrupts the enzyme’s role in regulating pH and bicarbonate transport, leading to altered cellular metabolism and induction of apoptosis in cancer cells . The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its antiproliferative effects in vitro, with sustained inhibition of CA IX and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the experimental conditions and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on normal cells and tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonic anhydrase inhibition. It interacts with enzymes such as CA IX and CA II, affecting metabolic flux and metabolite levels in cancer cells . The compound’s inhibition of CA IX leads to altered cellular metabolism, contributing to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells, particularly cancer cells . The compound’s selective distribution enhances its therapeutic efficacy while minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CA IX . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effectiveness in inhibiting tumor growth .
properties
IUPAC Name |
2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-8-11(18-9(2)15-8)7-14-19(16,17)12-6-4-3-5-10(12)13/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWCLKPQSVGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)
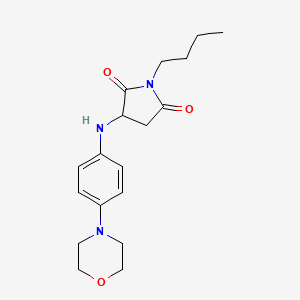
![2-[2-Methyl-5-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2539775.png)


